地屈孕酮杂质 A

描述

9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione (9beta,10alpha-PGD2) is a metabolite of the prostaglandin D2 (PGD2) pathway, which is involved in a wide range of biological processes, including inflammation, pain, and allergic reactions. 9beta,10alpha-PGD2 is a potent agonist of the G-protein-coupled receptor CRTH2, and has been widely studied for its potential therapeutic applications.

科学研究应用

药物参考标准

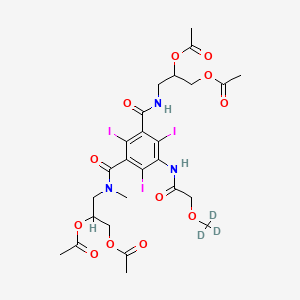

地屈孕酮杂质 A 作为药物分析中的参考标准,用于确保含地屈孕酮产品的纯度、质量和一致性 . 该化合物作为药物生产质量控制过程中识别和量化杂质的基准。

辅助生殖中的黄体期支持

在this compound 在生殖医学领域被研究其作为辅助生殖技术 (ART) 中黄体期支持的作用 . 其药理学特征表明,它有可能通过模拟天然孕酮的作用来改善妊娠结局。

孕酮受体激动剂研究

作为孕酮的立体异构体,该化合物因其对孕酮受体的选择性激动剂活性而受到研究 . 该领域的研究探索了其与其他孕激素相比,其高口服生物利用度和减少副作用的治疗意义。

乳腺癌风险缓解

This compound 正在研究其在联合绝经期激素治疗中的应用,以潜在地降低绝经后妇女的乳腺癌风险 . 其与天然孕酮的结构相似性使其成为肿瘤学研究的关注对象。

内分泌学研究

该化合物的独特结构在内分泌学研究中引起了人们的兴趣,特别是在理解激素作用和调节的分子机制方面 . 它与各种激素受体的相互作用可以为开发新的治疗剂提供见解。

化学合成和原料分析

在this compound 在化学合成领域用作生产其他相关化合物的原料 . 分析其特性以优化合成途径并提高所需产品的产率。

作用机制

Target of Action

Dydrogesterone Impurity A, also known as 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione or UNII-LJ088CWL1E, primarily targets the progesterone receptors in the uterus . The progesterone receptors play a crucial role in regulating the growth and normal shedding of the womb lining .

Mode of Action

Dydrogesterone Impurity A is a selective progesterone receptor agonist . It interacts with its targets by binding to the progesterone receptors in the uterus, leading to a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

The compound’s interaction with progesterone receptors affects the endometrial proliferation and differentiation . This interaction leads to changes in the womb lining, which is crucial for menstrual cycle regulation, infertility treatment, and prevention of miscarriage .

Pharmacokinetics

Dydrogesterone Impurity A exhibits high oral bioavailability . This key pharmacokinetic feature allows for effective oral administration and may limit the risk of side-effects . .

Result of Action

The molecular and cellular effects of Dydrogesterone Impurity A’s action include the production of a complete secretory endometrium in an estrogen-primed uterus . This results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage .

生化分析

Biochemical Properties

Dydrogesterone Impurity A, like dydrogesterone, is likely to interact with progesterone receptors in the body . These interactions play a crucial role in its biochemical reactions. The nature of these interactions is typically characterized by the compound binding to the progesterone receptors, which can then influence various biochemical pathways.

Cellular Effects

Dydrogesterone, the parent compound, is known to regulate the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus . It’s plausible that Dydrogesterone Impurity A may have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dydrogesterone is a selective progesterone receptor agonist . This suggests that Dydrogesterone Impurity A might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Dydrogesterone has been shown to be stable under various conditions . It’s possible that Dydrogesterone Impurity A may exhibit similar stability and degradation patterns, as well as long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Dydrogesterone has been shown to produce antigonadotropic effects at sufficient doses in animals . It’s possible that Dydrogesterone Impurity A may have similar dosage-dependent effects, including threshold effects, toxic effects at high doses, or other adverse effects.

Metabolic Pathways

Dydrogesterone is metabolized in the liver, primarily through the hydrogenation of the 20-keto group . Dydrogesterone Impurity A may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.

属性

IUPAC Name |

(9S,10S,13R,17S)-17-acetyl-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,17,19H,6-11H2,1-3H3/t17-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDYHHQZKIYROJ-CWJKEVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@]4([C@@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177589 | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23035-53-2 | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023035532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,10alpha-Pregna-4,6,8(14)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9.BETA.,10.ALPHA.-PREGNA-4,6,8(14)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ088CWL1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/no-structure.png)

![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)